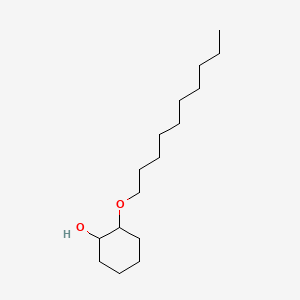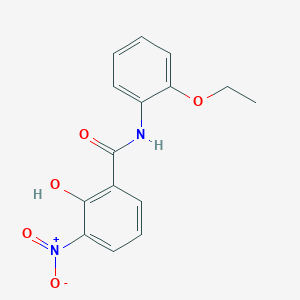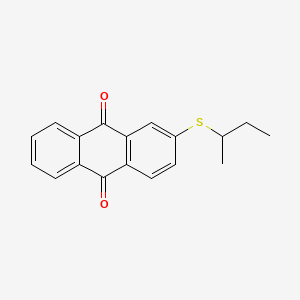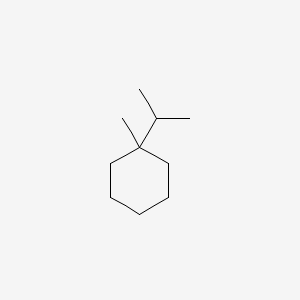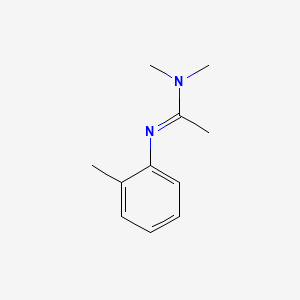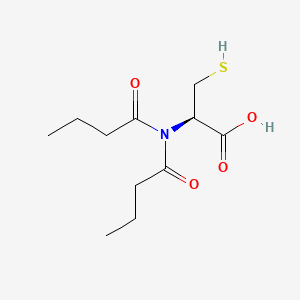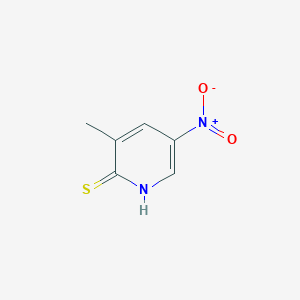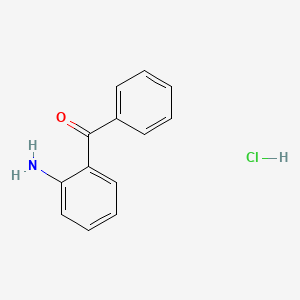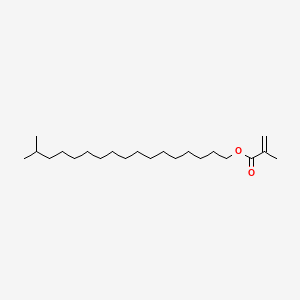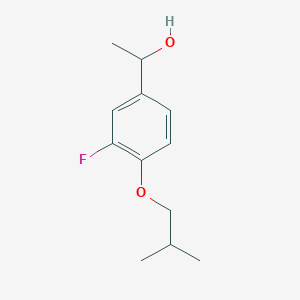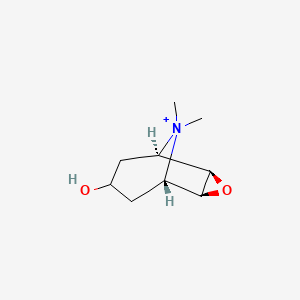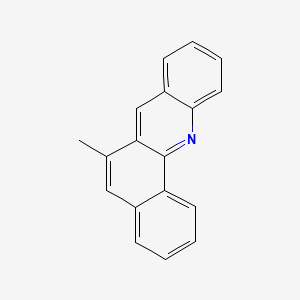
6-Methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine using sodium hydroxide in benzo[h]quinoline . Another method involves the irradiation of an oxygenated solution of 7-methylbenz[c]acridine in methanol at 365 nm, yielding photoproducts such as trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Industrial Production Methods: Industrial production methods for 6-Methylbenz©acridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylbenz©acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, photo-oxidation in methanol yields trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .
Common Reagents and Conditions:
Oxidation: Oxygenated solutions and irradiation at specific wavelengths.
Substitution: Sodium hydroxide in benzo[h]quinoline for cyclization reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
6-Methylbenz©acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials.
Wirkmechanismus
The mechanism of action of 6-Methylbenz©acridine primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
7-Methylbenz©acridine: Shares similar structural features and undergoes comparable chemical reactions.
14-Methylbenz©indeno[1,3-kl]acridine: Formed through cyclization reactions involving 6-Methylbenz©acridine.
9-Methylbenz©indeno[1,3-mn]acridine: Another cyclization product with similar properties.
Uniqueness: 6-Methylbenz©acridine is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research .
Eigenschaften
CAS-Nummer |
14856-12-3 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
6-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3 |
InChI-Schlüssel |
LZAUKQJYBZEOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


